molecular formula C11H16ClNO B2429938 (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride CAS No. 111492-62-7

(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B2429938
CAS No.: 111492-62-7
M. Wt: 213.71
InChI Key: CGQHPZOHYDIWLB-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound features a phenyl group attached to a pyrrolidine ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride has diverse applications in scientific research:

Safety and Hazards

The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkyl halides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride is unique due to its specific chiral configuration and the presence of both phenyl and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQHPZOHYDIWLB-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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